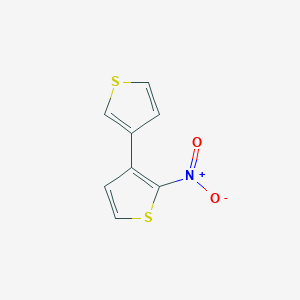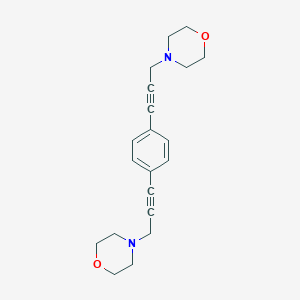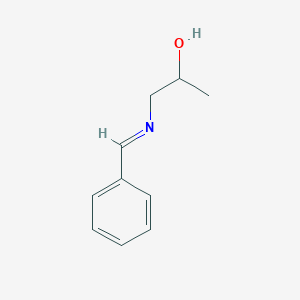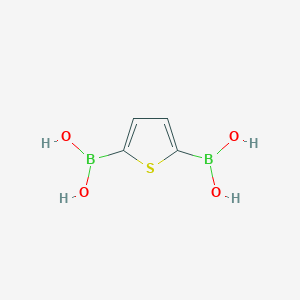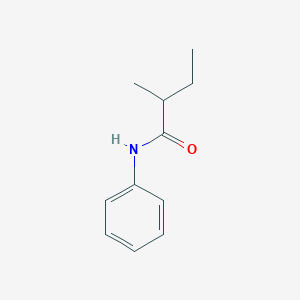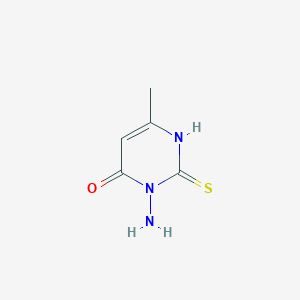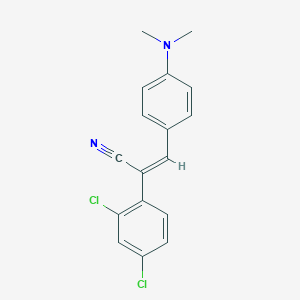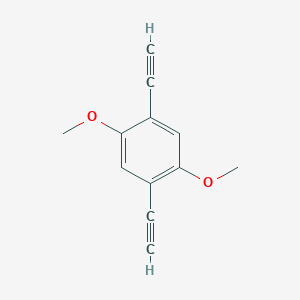
1,4-Diethynyl-2,5-dimethoxybenzene
Descripción general
Descripción
1,4-Diethynyl-2,5-dimethoxybenzene is a chemical compound with the molecular formula C12H10O2 . It has a molecular weight of 186.21 . It is a solid substance that should be stored in a dark place under an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of 1,4-diethynyl-2,5-dimethoxybenzene involves a reaction with 2,5-dimethoxy-1,4 phenylene bis (ethyne-2,1-diyl) bis (trimethylsilane) in THF (Tetrahydrofuran), followed by the addition of TBAF (Tetrabutylammonium fluoride) and stirring for 2 hours .Molecular Structure Analysis
The molecular structure of 1,4-Diethynyl-2,5-dimethoxybenzene is represented by the InChI code: 1S/C12H10O2/c1-5-9-7-12(14-4)10(6-2)8-11(9)13-3/h1-2,7-8H,3-4H3 .Physical And Chemical Properties Analysis
1,4-Diethynyl-2,5-dimethoxybenzene is a solid at 20 degrees Celsius . It should be stored under inert gas and kept away from light and air due to its sensitivity .Aplicaciones Científicas De Investigación
1,4-Diethynyl-2,5-dimethoxybenzene is a chemical compound with the molecular formula C12H10O2 . It has a molecular weight of 186.21 . This compound is used in the field of Material Science and Chemical Synthesis .
One specific application of this compound is in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of porous polymers that offer a range of potential applications in gas storage, catalysis, and optoelectronics due to their high surface area, tunable pore size, and adjustable chemical functionality .
-
Covalent Organic Frameworks (COFs) Linkers : This compound is used as a linker in the synthesis of 2D-Alkyne Organic COFs . COFs are a class of porous polymers that offer a range of potential applications in gas storage, catalysis, and optoelectronics due to their high surface area, tunable pore size, and adjustable chemical functionality .
-
Molecular Simulations : This compound is used in molecular simulations. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
-
Covalent Organic Frameworks (COFs) Linkers : This compound is used as a linker in the synthesis of 2D-Alkyne Organic COFs . COFs are a class of porous polymers that offer a range of potential applications in gas storage, catalysis, and optoelectronics due to their high surface area, tunable pore size, and adjustable chemical functionality .
-
Molecular Simulations : This compound is used in molecular simulations. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity .
Relevant Papers A paper titled “Two-dimensional benzo[1,2-b : 4,5-b′]difurans as donor building blocks” mentions the use of 1,4-diethynyl-2,5-dimethoxybenzene . The paper discusses the effect of alkyl chain length on the BDF donor and the formation of relatively smooth films .
Propiedades
IUPAC Name |
1,4-diethynyl-2,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-5-9-7-12(14-4)10(6-2)8-11(9)13-3/h1-2,7-8H,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKLCCACADHPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#C)OC)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348804 | |
| Record name | 1,4-diethynyl-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diethynyl-2,5-dimethoxybenzene | |
CAS RN |
74029-40-6 | |
| Record name | 1,4-diethynyl-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)
![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)
